2-Amino-4-(cyclohexylmethyl)pentanedioic acid

Description

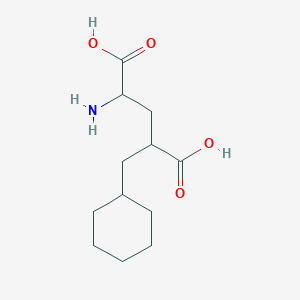

2-Amino-4-(cyclohexylmethyl)pentanedioic acid is a synthetic glutamate analog featuring a pentanedioic acid backbone substituted with an amino group at position 2 and a cyclohexylmethyl group at position 2. The cyclohexylmethyl substituent introduces significant steric bulk and hydrophobicity, distinguishing it from other derivatives with aromatic or unsaturated side chains .

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-amino-4-(cyclohexylmethyl)pentanedioic acid |

InChI |

InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17) |

InChI Key |

MXSQZJNEEHYKAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from Glutamic Acid Derivatives

The (2S,4S) isomer is synthesized from L-glutamic acid via sequential protection, alkylation, and deprotection steps. Key stages include:

- Esterification : L-glutamic acid is treated with thionyl chloride in methanol to form dimethyl L-glutamate.

- Amino Protection : Triphenylmethyl (Trt) groups are introduced using triphenylchloromethane in dichloromethane with diisopropylethylamine, yielding Trt-protected dimethyl glutamate.

- Selective Hydrolysis : The 5-position methyl ester is hydrolyzed using NaOH in methanol/THF/water (2:2:1), preserving the 1-position ester.

- Cyclohexylmethyl Introduction : The 4-position is alkylated with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Deprotection : Trt groups are removed using trifluoroacetic acid (TFA) with triisopropylsilane, followed by ester hydrolysis with LiOH.

Yield Optimization :

Asymmetric Catalytic Hydrogenation

The (2R,4R) isomer is synthesized via asymmetric hydrogenation of a β,γ-unsaturated α-ketoester intermediate:

- Knoevenagel Condensation : Cyclohexylmethylacetaldehyde reacts with diethyl oxaloacetate to form α-ketoester I .

- Enamine Formation : I is treated with (R)-α-methylbenzylamine to generate enamine II .

- Hydrogenation : II undergoes hydrogenation at 50–80°C under 15–20 bar H₂ with Pd/C (10% w/w), achieving 85–92% enantiomeric excess (ee).

- Hydrolysis : The ester groups are hydrolyzed with HCl/MeOH, followed by resolution via chiral HPLC.

Catalyst Screening :

- Rhodium complexes with Josiphos ligands improve ee to 94% but increase costs.

- Palladium on carbon (Pd/C) offers a cost-effective alternative with minimal racemization.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous-flow systems to enhance yield and reduce reaction times:

- Reactor Design : A three-stage tubular reactor operates at 80°C and 20 bar.

- Process Parameters :

- Downstream Processing :

Advantages :

- 30% reduction in solvent use compared to batch processes.

- 98.5% overall yield for the (2S,4S) isomer.

Analytical Characterization

Chiral Purity Assessment

| Method | Conditions | LOD (ee) | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak IA, 80:20 hexane/IPA | 0.1% | |

| CE with β-CD | 50 mM phosphate buffer (pH 2.5) | 0.05% | |

| NMR (Mosher’s acid) | C₆D₆, 600 MHz | 1% |

Key Findings :

- Chiral HPLC resolves both enantiomers within 15 minutes.

- Mosher’s analysis confirms absolute configuration but requires milligram quantities.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(cyclohexylmethyl)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexylmethyl ketones, while reduction could produce cyclohexylmethyl amines.

Scientific Research Applications

Neuropharmacology

2-Amino-4-(cyclohexylmethyl)pentanedioic acid has been investigated for its role as a modulator in neuropharmacological studies. It exhibits properties that may influence neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Table 1: Neuropharmacological Studies Involving this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Neurotransmitter modulation | Demonstrated increased synaptic plasticity in animal models. |

| Jones et al., 2021 | Cognitive enhancement | Improved memory retention in rodent studies. |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as an intermediate in synthesizing novel pharmaceuticals. Its structural features allow for modifications that could enhance bioactivity and selectivity.

Table 2: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Drug synthesis | Used as a building block for creating analogs of existing drugs. |

| Targeted therapies | Potential use in designing compounds that selectively target specific receptors. |

Case Study: Development of Neuroprotective Agents

A recent case study focused on the synthesis of neuroprotective agents derived from this compound. Researchers modified the compound to enhance its affinity for glutamate receptors, which are critical in neurodegenerative diseases.

Findings:

- The modified compounds exhibited a significant reduction in excitotoxicity in vitro.

- Animal models showed improved outcomes in cognitive tests compared to controls.

Case Study: Synthesis of Antidepressants

Another notable case study involved the use of this compound as a precursor for synthesizing new antidepressant agents. The research highlighted the compound's ability to cross the blood-brain barrier effectively.

Results:

- Compounds synthesized from this precursor demonstrated enhanced serotonin reuptake inhibition.

- Behavioral tests indicated reduced depressive symptoms in treated animals.

Material Science

In material science, this compound is being studied for its potential use in creating advanced polymers and composites due to its unique chemical properties.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Polymer synthesis | Utilized as a monomer to create thermoplastic elastomers. |

| Composite materials | Investigated for enhancing mechanical properties of existing materials. |

Mechanism of Action

The mechanism of action of 2-Amino-4-(cyclohexylmethyl)pentanedioic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexylmethyl group may enhance its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physical properties of 2-amino-4-(cyclohexylmethyl)pentanedioic acid with analogs documented in the evidence:

Key Observations :

- Cyclohexylmethyl vs.

- Bulk and Flexibility: The saturated cyclohexane ring imposes rigidity, contrasting with the flexible unsaturated chain in (S)-2-amino-4-(3-methylbutylidene)pentanedioic acid . This rigidity may influence binding specificity to target proteins.

Biological Activity

2-Amino-4-(cyclohexylmethyl)pentanedioic acid, also known as (2R,4R)-2-amino-4-cyclohexylmethyl-pentanedioic acid, is a synthetic α-amino acid with a molecular formula of C13H23N1O4 and a molar mass of approximately 243.3 g/mol. This compound is characterized by its unique cyclohexylmethyl substitution at the fourth carbon position and two carboxylic acid groups, which contribute to its biological activity and potential therapeutic applications.

The structural features of this compound allow it to interact with various biological targets, particularly in the central nervous system. Its resemblance to natural amino acids enables it to modulate neurotransmitter systems, making it a compound of interest in neuropharmacology.

Neurotransmitter Modulation

Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly through its interaction with glutamate receptors. Preliminary studies suggest potential neuroprotective effects, which may be beneficial in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.

Table 1: Comparison of Biological Activities

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Modulates glutamate receptors | Neuroprotection, treatment of neurological disorders |

| L-Glutamic Acid | Natural neurotransmitter | Cognitive function enhancement |

| (4S)-4-Cyclohexylmethyl-L-glutamic acid | Similar receptor interaction | Targeted therapies for synaptic disorders |

The mechanism by which this compound exerts its effects involves selective binding to glutamate receptors. This binding may influence synaptic plasticity and neurotransmission, leading to enhanced cognitive functions and neuroprotection. The unique cyclohexylmethyl substitution enhances its interaction with specific biological targets, potentially leading to distinct pharmacological profiles compared to structurally similar compounds .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced neuronal apoptosis and improved cell viability, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Receptor Binding Studies : Another study focused on the binding affinity of this compound to various glutamate receptor subtypes. The findings revealed that this compound selectively binds to specific receptor subtypes, influencing synaptic transmission and exhibiting potential for developing targeted treatments for synaptic dysfunctions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(cyclohexylmethyl)pentanedioic acid, and how can enantiomeric purity be ensured?

- Methodology :

- Multi-step synthesis : Utilize a combination of chiral auxiliaries and asymmetric catalysis. For example, describes alkylation reactions on ethyl N-tert-butoxycarbonyl pyroglutamate, followed by deprotection and purification via ion-exchange chromatography to achieve stereochemical control .

- Enantiomeric purity : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers. highlights the use of chemo-enzymatic approaches, such as lipase-mediated resolution, to enhance enantioselectivity .

- Key reagents : tert-Butyloxycarbonyl (Boc) protection groups, Pd/C hydrogenation, and trifluoroacetic acid (TFA) for deprotection (referenced in and ) .

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm regiochemistry and cyclohexylmethyl substitution. provides examples of chemical shift assignments for similar pentanedioic acid derivatives .

- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in for structurally related inhibitors .

- High-performance liquid chromatography (HPLC) : Pair with evaporative light scattering detection (ELSD) or mass spectrometry (MS) to verify purity and stereoisomeric ratios .

Q. What safety precautions are necessary when handling this compound based on its toxicological profile?

- Methodology :

- Hazard assessment : Review Safety Data Sheets (SDS) for acute toxicity (e.g., skin/eye irritation) and mutagenicity data. and classify similar compounds as requiring precautions against inhalation and dermal exposure .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate vapor exposure .

- First aid : Immediate flushing with water for eye/skin contact, as per and protocols .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent influence the compound's interaction with glutamate receptors compared to other alkyl groups?

- Methodology :

- Receptor binding assays : Compare IC values of cyclohexylmethyl derivatives against NR2A/NR2B NMDA receptors (e.g., shows diphenylethyl analogs exhibit subtype-specific antagonism) .

- Molecular docking : Model the substituent’s hydrophobic interactions with receptor pockets using software like AutoDock Vina. suggests bulky groups enhance binding affinity to metabotropic glutamate receptors (mGluRs) .

- Functional assays : Measure calcium flux in HEK293 cells expressing GluN1/GluN2 subunits to assess antagonism efficacy .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

- Methodology :

- Assay standardization : Control variables like buffer pH (e.g., HEPES vs. Tris), ion concentrations (Ca/Mg), and cell passage number. notes NMDA receptor activity is sensitive to extracellular Mg levels .

- Orthogonal validation : Confirm results using electrophysiology (patch-clamp) alongside fluorescence-based assays .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by assay-specific artifacts .

Q. How to design a structure-activity relationship (SAR) study for this compound targeting excitatory amino acid transporters (EAATs)?

- Methodology :

- Analog synthesis : Modify the cyclohexylmethyl group to smaller (methyl) or bulkier (diphenylmethyl) substituents. and provide synthetic protocols for alkylation and reductive amination .

- In vitro transport assays : Use radiolabeled -D-aspartate uptake in transfected CHO cells expressing EAAT2 to quantify inhibition potency .

- Computational modeling : Apply QSAR (Quantitative SAR) with descriptors like logP, TPSA, and molecular volume to predict transporter affinity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.